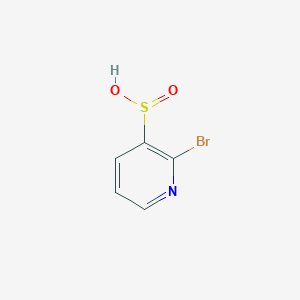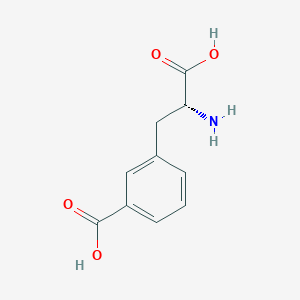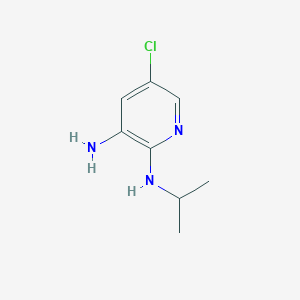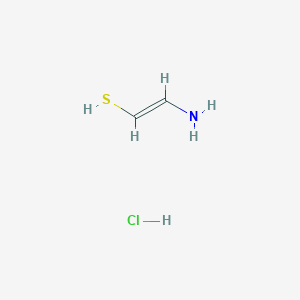
2-Aminoethene-1-thiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white, water-soluble solid that contains both an amine and a thiol functional group . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Aminoethene-1-thiol hydrochloride can be synthesized through the reaction of ethylenimine with hydrogen sulfide. The reaction proceeds as follows:
(NHCH2CH2)+H2S→HSCH2CH2NH2
The product is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in crystalline form and packaged in glass bottles to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoethene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of air, it readily oxidizes to form the corresponding disulfide.
4HSCH2CH2NH2+O2→2NH2CH2CH2SSCH2CH2NH2+2H2O
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Substitution: Typically involves alkyl halides or other electrophiles under mild conditions.
Major Products Formed:
Oxidation: Produces disulfides.
Substitution: Forms various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Aminoethene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is used in studies involving oxidative stress.
Medicine: Used in the treatment of cystinosis, a rare genetic disorder.
Industry: Employed in the preparation of gold nanoparticles and other nanomaterials.
Wirkmechanismus
The primary mechanism of action of 2-Aminoethene-1-thiol hydrochloride involves its ability to interact with cystine, reducing it to cysteine and cysteine-cysteamine mixed disulfide. This reaction helps in the depletion of cystine from lysosomes, which is particularly beneficial in treating cystinosis . The compound also acts as a scavenger of free radicals, providing protection against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- 2-Mercaptoethylamine hydrochloride
- Cysteamine hydrochloride
- Mercaptamine hydrochloride
Comparison: 2-Aminoethene-1-thiol hydrochloride is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Compared to similar compounds, it is particularly effective in reducing cystine accumulation in cells, making it a valuable therapeutic agent for cystinosis .
Eigenschaften
Molekularformel |
C2H6ClNS |
|---|---|
Molekulargewicht |
111.59 g/mol |
IUPAC-Name |
(E)-2-aminoethenethiol;hydrochloride |
InChI |
InChI=1S/C2H5NS.ClH/c3-1-2-4;/h1-2,4H,3H2;1H/b2-1+; |
InChI-Schlüssel |
DRRCZCVZYHUQDL-TYYBGVCCSA-N |
Isomerische SMILES |
C(=C/S)\N.Cl |
Kanonische SMILES |
C(=CS)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


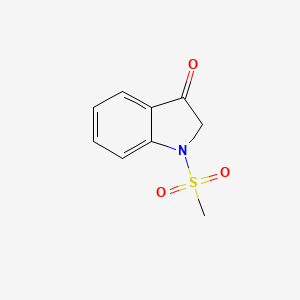
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)


![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)


![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
